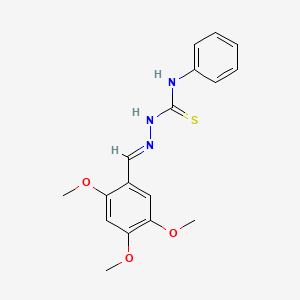
2,4,5-Trimethoxybenzaldehyde N-phenylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-feniltiosemicarbazona de 2,4,5-trimetoxibenzaldehído es un compuesto químico con la fórmula molecular C17H19N3O3S y un peso molecular de 345.423 g/mol . Este compuesto es conocido por su estructura única, que incluye un grupo benzaldehído sustituido con tres grupos metoxilo y un grupo tiosemicarbazona unido a un anillo de fenilo .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N-feniltiosemicarbazona de 2,4,5-trimetoxibenzaldehído típicamente implica la condensación de 2,4,5-trimetoxibenzaldehído con N-feniltiosemicarbazida. La reacción generalmente se lleva a cabo en una solución de etanol bajo condiciones de reflujo . El producto luego se purifica mediante recristalización.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-feniltiosemicarbazona de 2,4,5-trimetoxibenzaldehído puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo tiosemicarbazona en una tiosemicarbazida.
Sustitución: Los grupos metoxilo en el grupo benzaldehído pueden sustituirse con otros grupos funcionales bajo condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los reactivos como los halógenos o los nucleófilos se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de tiosemicarbazida.
Sustitución: Varios derivados de benzaldehído sustituidos dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
La N-feniltiosemicarbazona de 2,4,5-trimetoxibenzaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la N-feniltiosemicarbazona de 2,4,5-trimetoxibenzaldehído implica su interacción con varios objetivos moleculares. El grupo tiosemicarbazona puede quelar iones metálicos, lo que puede inhibir las metaloenzimas involucradas en procesos biológicos críticos. Además, el compuesto puede interferir con el equilibrio redox celular, lo que lleva al estrés oxidativo y la muerte celular en ciertos tipos de células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
2,4,5-trimetoxibenzaldehído: Este compuesto carece del grupo tiosemicarbazona y tiene diferentes propiedades químicas.
N-feniltiosemicarbazida: Este compuesto carece del grupo benzaldehído y tiene diferente reactividad.
Otras tiosemicarbazonas: Compuestos como la 4-(4-metoxifenil)-3-tiosemicarbazona tienen estructuras similares pero diferentes sustituyentes, lo que lleva a variadas actividades biológicas.
Unicidad
La N-feniltiosemicarbazona de 2,4,5-trimetoxibenzaldehído es única debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su capacidad para quelar iones metálicos e inducir estrés oxidativo lo convierte en un compuesto valioso para la investigación en química medicinal y desarrollo de fármacos .
Propiedades
Número CAS |
475193-85-2 |
|---|---|
Fórmula molecular |
C17H19N3O3S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-phenyl-3-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H19N3O3S/c1-21-14-10-16(23-3)15(22-2)9-12(14)11-18-20-17(24)19-13-7-5-4-6-8-13/h4-11H,1-3H3,(H2,19,20,24)/b18-11+ |
Clave InChI |
FUYKCLPJJPJJTN-WOJGMQOQSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1/C=N/NC(=S)NC2=CC=CC=C2)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1C=NNC(=S)NC2=CC=CC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013136.png)
![5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12013143.png)

![2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B12013150.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013153.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12013168.png)

![3-[5-(2-Chloro-6-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B12013177.png)

![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12013185.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013211.png)

